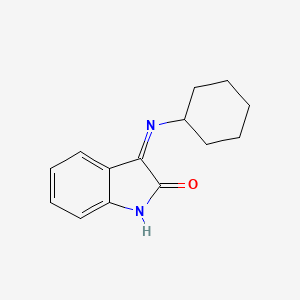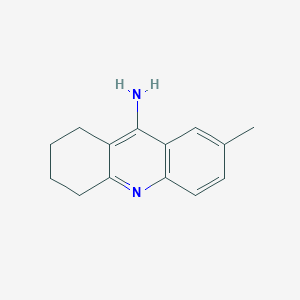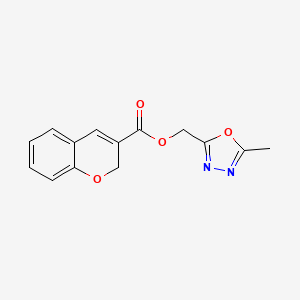
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one” is a complex chemical entity that combines three distinct components: 1,3-dimethyl-2-phenylbenzene, perchloric acid, and 1H-pyrimidin-6-one. Each of these components has unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.
Common Reagents and Conditions
1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.
1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.
Major Products
1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.
Perchloric acid: Perchlorate salts.
1H-pyrimidin-6-one: Various pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
1,3-dimethyl-2-phenylbenzene: Used as an intermediate in organic synthesis and in the production of polymers and resins.
Perchloric acid: Utilized in analytical chemistry for the determination of potassium and sodium concentrations.
1H-pyrimidin-6-one: Employed in the synthesis of nucleotides and other biologically active compounds.
Biology and Medicine
1,3-dimethyl-2-phenylbenzene: Investigated for its potential biological activity and as a building block for pharmaceuticals.
Perchloric acid: Used in the preparation of perchlorate salts, which have applications in medicine.
1H-pyrimidin-6-one: Key component in the synthesis of antiviral and anticancer drugs.
Industry
1,3-dimethyl-2-phenylbenzene: Used in the manufacture of dyes and pigments.
Perchloric acid: Important in the production of rocket propellants and explosives.
1H-pyrimidin-6-one: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action for each component varies:
1,3-dimethyl-2-phenylbenzene: Acts as an intermediate in chemical reactions, facilitating the formation of complex molecules.
Perchloric acid: Functions as a strong acid and oxidizer, breaking down organic materials and facilitating oxidation reactions.
1H-pyrimidin-6-one: Interacts with biological molecules, inhibiting specific enzymes and pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-2-phenylbenzene: Similar to other substituted benzenes like toluene and xylene.
Perchloric acid: Comparable to other strong acids like sulfuric acid and nitric acid.
1H-pyrimidin-6-one: Similar to other pyrimidine derivatives like uracil and thymine.
Uniqueness
1,3-dimethyl-2-phenylbenzene: Unique due to its specific substitution pattern, affecting its reactivity and applications.
Perchloric acid: Distinguished by its strong oxidizing properties and stability of its conjugate base.
1H-pyrimidin-6-one: Unique due to its role in the synthesis of biologically active compounds and its specific interactions with biological targets.
This detailed article provides a comprehensive overview of the compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H19ClN2O5 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5) |
Clave InChI |
KBEKVDURXOJCMR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


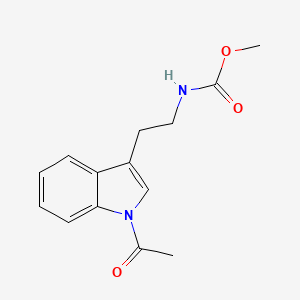


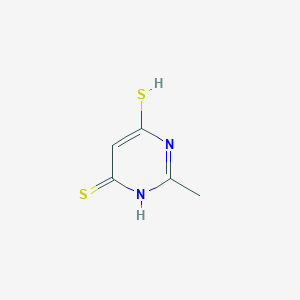

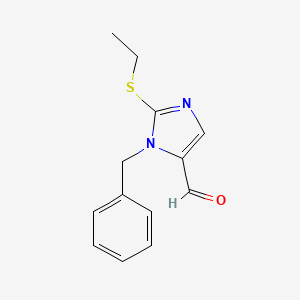
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)

